Cas no 73269-32-6 (5-(4-fluorophenyl)furan-2-carboxylic Acid)
5-(4-fluorophenyl)furan-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Furancarboxylic acid,5-(4-fluorophenyl)-
- 5-(4-Fluorophenyl)-2-furoic acid
- 5-(4-FLUORO-PHENYL)-FURAN-2-CARBOXYLIC ACID
- 5-(4-fluorophenyl)furan-2-carboxylic acid
- 5-p-Fluorphenyl-2-furoinsaeure
- AKOS000109358
- BB 0220519
- 73269-32-6
- BRD-K14337733-001-01-7
- SR-01000465975-1
- DTXSID80353384
- FS-1989
- Oprea1_566959
- SR-01000465975
- 5-(p-Fluorophenyl)-2-furoic acid
- 5-(4-Fluoro-phenyl)-furan-2-carboxylic acid, AldrichCPR
- EN300-12243
- CS-0225057
- CEPXYOAURAQQGM-UHFFFAOYSA-N
- 2-Furancarboxylic acid, 5-(4-fluorophenyl)-
- Oprea1_800436
- FT-0641451
- Z57243665
- SCHEMBL3054179
- Cambridge id 6018565
- MFCD02104577
- BBL029586
- 5-(4-Fluorophenyl)-2-carboxylic acid
- STK087407
- DB-055740
- 5-(4-fluorophenyl)furan-2-carboxylic Acid
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- MDL: MFCD02104577
- Inchi: 1S/C11H7FO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
- InChI Key: CEPXYOAURAQQGM-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC=C(C(=O)O)O1
Computed Properties
- Exact Mass: 206.03800
- Monoisotopic Mass: 206.03792224g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 50.4Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 201-202°C
- Boiling Point: 364.1±32.0 °C at 760 mmHg
- Flash Point: 174.0±25.1 °C
- PSA: 50.44000
- LogP: 2.78390
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
5-(4-fluorophenyl)furan-2-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-fluorophenyl)furan-2-carboxylic Acid Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
5-(4-fluorophenyl)furan-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033082-1g |
5-(4-Fluoro-phenyl)-furan-2-carboxylic acid |
73269-32-6 | 1g |
3851CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033082-500mg |
5-(4-Fluoro-phenyl)-furan-2-carboxylic acid |
73269-32-6 | 500mg |
2502CNY | 2021-05-07 | ||
| Fluorochem | 031931-250mg |
5-(4-Fluoro-phenyl)-furan-2-carboxylic acid |
73269-32-6 | 95% | 250mg |
£96.00 | 2022-03-01 | |
| Fluorochem | 031931-1g |
5-(4-Fluoro-phenyl)-furan-2-carboxylic acid |
73269-32-6 | 95% | 1g |
£173.00 | 2022-03-01 | |
| Fluorochem | 031931-2g |
5-(4-Fluoro-phenyl)-furan-2-carboxylic acid |
73269-32-6 | 95% | 2g |
£306.00 | 2022-03-01 | |
| Alichem | A019119664-1g |
5-(4-Fluorophenyl)furan-2-carboxylic acid |
73269-32-6 | 95% | 1g |
$388.96 | 2023-09-01 | |
| Alichem | A019119664-5g |
5-(4-Fluorophenyl)furan-2-carboxylic acid |
73269-32-6 | 95% | 5g |
$1134.23 | 2023-09-01 | |
| TRC | F590243-50mg |
5-(4-fluorophenyl)furan-2-carboxylic Acid |
73269-32-6 | 50mg |
65.00 | 2021-08-13 | ||
| TRC | F590243-100mg |
5-(4-Fluorophenyl)furan-2-carboxylic Acid |
73269-32-6 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | F590243-500mg |
5-(4-Fluorophenyl)furan-2-carboxylic Acid |
73269-32-6 | 500mg |
$ 800.00 | 2023-09-07 |
5-(4-fluorophenyl)furan-2-carboxylic Acid Suppliers
5-(4-fluorophenyl)furan-2-carboxylic Acid Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 5-(4-fluorophenyl)furan-2-carboxylic Acid
5-(4-Fluorophenyl)furan-2-carboxylic Acid: A Versatile Scaffold in Modern Chemical and Pharmaceutical Research
5-(4-fluorophenyl)furan-2-carboxylic acid (CAS No. 73269-32-6) is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and catalysis due to its unique structural features and functional versatility. This compound combines a furan ring with a 4-fluorophenyl substituent and a carboxylic acid functional group, creating a molecular framework that serves as a critical intermediate in the synthesis of bioactive molecules and advanced materials.
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is known for its stability and ability to participate in various chemical transformations. The presence of the 4-fluorophenyl group introduces electronic effects that influence the reactivity of the molecule, while the carboxylic acid moiety provides opportunities for further derivatization through esterification, amidation, or salt formation. These characteristics make CAS No. 73269-32-6 an attractive scaffold for drug discovery programs targeting G protein-coupled receptors (GPCRs), enzyme inhibitors, and ion channel modulators.
Recent studies have highlighted the role of compounds containing the furan-carboxylic acid motif in modulating biological pathways relevant to neurodegenerative diseases and metabolic disorders. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that derivatives of this scaffold exhibited potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease progression. The introduction of fluorine atoms at the para-position of the phenyl ring was shown to enhance lipophilicity and metabolic stability while maintaining favorable pharmacokinetic profiles.
In materials science applications, the combination of aromaticity from the furan ring and conjugated systems with electron-deficient substituents like fluorine enables tuning of optoelectronic properties. A 2024 study from *Advanced Materials* reported that polymers incorporating this structural unit displayed improved charge transport characteristics when used as hole-transport materials in perovskite solar cells. The strategic placement of fluorine atoms also contributed to enhanced thermal stability under operational conditions.
Synthetic approaches to prepare this compound typically involve cross-coupling reactions such as Suzuki-Miyaura coupling between 5-bromofuran-2-carboxylic acid and 4-fluoroaniline derivatives followed by hydrolysis steps to introduce carboxylic functionality. Alternative methods using transition metal-catalyzed C-H activation have been developed recently to improve atom economy and reduce reaction steps while maintaining high yields above 85% under mild conditions.
The ability to modify both aromatic rings through electrophilic substitution reactions expands its utility as a building block for combinatorial libraries in high-throughput screening campaigns. Researchers at leading pharmaceutical companies have incorporated this scaffold into their lead optimization pipelines due to its compatibility with solid-phase synthesis techniques and parallel synthesis strategies required for large-scale compound library generation.
An emerging area of interest involves using this molecule as a precursor for developing radiolabeled tracers for positron emission tomography (PET) imaging applications. The fluorine atom can be replaced with [18F]fluoride under controlled conditions to create radiolabeled analogs suitable for studying receptor distribution patterns in vivo without compromising core structural integrity or biological activity.
In agrochemical research, derivatives containing similar structural motifs have shown herbicidal activity by inhibiting key enzymes involved in plant metabolism pathways such as acetolactate synthase (ALS). While direct application data for CAS No. 73269-32-6 is limited, its structural similarity suggests potential utility as an herbicide precursor requiring further investigation into selectivity profiles against crop vs weed species.
The environmental impact assessment studies conducted on related compounds indicate low bioaccumulation potential due to rapid biodegradation rates observed under aerobic conditions when exposed to common soil microorganisms present in natural ecosystems according to OECD guidelines published in 2021.
Ongoing research efforts focus on improving synthetic efficiency through flow chemistry methodologies which allow continuous processing at industrial scales while maintaining product purity levels above 99% required for pharmaceutical use cases where impurity profiles must meet ICH Q guidelines regarding genotoxic impurities monitoring requirements during drug substance production phases.
Clinical development programs utilizing similar heterocyclic frameworks are currently progressing through phase II trials targeting oncology indications where specific kinase inhibition mechanisms are being explored using structure-based drug design approaches supported by cryo-electron microscopy data revealing binding interactions at atomic resolution levels providing valuable insights into optimizing selectivity profiles against off-target kinases which remain major challenges within kinase inhibitor development space today.
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